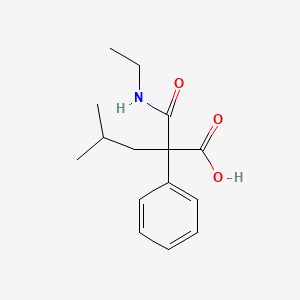![molecular formula C30H20N4O14S4 B14004604 2,7-Naphthalenedisulfonicacid, 4,5-dihydroxy-3,6-bis[2-(4-sulfo-1-naphthalenyl)diazenyl]- CAS No. 83656-13-7](/img/structure/B14004604.png)
2,7-Naphthalenedisulfonicacid, 4,5-dihydroxy-3,6-bis[2-(4-sulfo-1-naphthalenyl)diazenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Naphthalenedisulfonicacid, 4,5-dihydroxy-3,6-bis[2-(4-sulfo-1-naphthalenyl)diazenyl]-: is a complex organic compound known for its vibrant color properties and extensive use in dye and pigment industries. This compound is characterized by its naphthalene core, which is substituted with sulfonic acid groups and azo linkages, making it a significant molecule in the synthesis of azo dyes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Naphthalenedisulfonicacid, 4,5-dihydroxy-3,6-bis[2-(4-sulfo-1-naphthalenyl)diazenyl]- typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-sulfo-1-naphthylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 4,5-dihydroxy-2,7-naphthalenedisulfonic acid in an alkaline medium. This step forms the azo linkage, resulting in the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The sulfonic acid groups can participate in substitution reactions, such as sulfonation or desulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Sulfuric acid or chlorosulfonic acid for sulfonation; sodium hydroxide for desulfonation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various sulfonated or desulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of complex azo dyes.
- Acts as a chromophore in various analytical chemistry applications.
Biology:
- Utilized in staining techniques for biological specimens due to its strong color properties.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Widely used in the textile industry for dyeing fabrics.
- Employed in the production of colored plastics and inks.
Wirkmechanismus
The compound exerts its effects primarily through its azo linkages and sulfonic acid groups. The azo groups are responsible for the compound’s vibrant color, as they absorb light in the visible spectrum. The sulfonic acid groups enhance the compound’s solubility in water, making it suitable for various applications. The molecular targets and pathways involved include interactions with other molecules through hydrogen bonding, electrostatic interactions, and π-π stacking.
Vergleich Mit ähnlichen Verbindungen
- 2,7-Naphthalenedisulfonicacid, 4,5-dihydroxy-3,6-bis[2-(4-methyl-2-sulfophenyl)diazenyl]-
- 3,6-Bis(4-chloro-2-phosphonophenylazo)-4,5-dihydroxynaphthalene-2,7-disulfonic acid
- 2,7-Naphthalenedisulfonicacid, 4,5-dihydroxy-3,6-bis[2-(2-phosphonophenyl)diazenyl]-
Uniqueness:
- The presence of sulfonic acid groups at specific positions enhances water solubility.
- The specific arrangement of hydroxyl and azo groups contributes to its unique color properties and reactivity.
- Compared to similar compounds, it offers a balance of stability, solubility, and vibrant color, making it highly desirable in dye and pigment industries.
Eigenschaften
CAS-Nummer |
83656-13-7 |
|---|---|
Molekularformel |
C30H20N4O14S4 |
Molekulargewicht |
788.8 g/mol |
IUPAC-Name |
4,5-dihydroxy-3,6-bis[(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C30H20N4O14S4/c35-29-26-15(13-24(51(43,44)45)27(29)33-31-20-9-11-22(49(37,38)39)18-7-3-1-5-16(18)20)14-25(52(46,47)48)28(30(26)36)34-32-21-10-12-23(50(40,41)42)19-8-4-2-6-17(19)21/h1-14,35-36H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48) |
InChI-Schlüssel |
ZAQHFBFFSLFAPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C6=CC=CC=C65)S(=O)(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14004521.png)
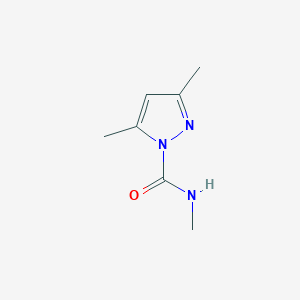


![Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]-](/img/structure/B14004550.png)
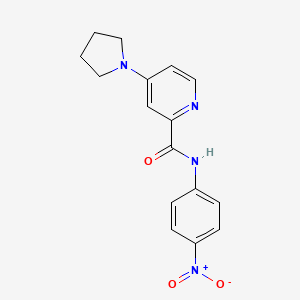
![(7R,8AR)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B14004555.png)
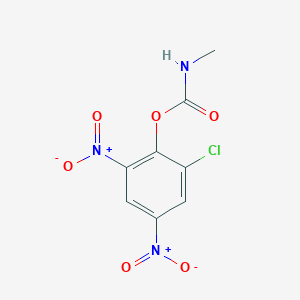
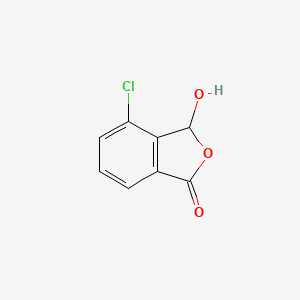

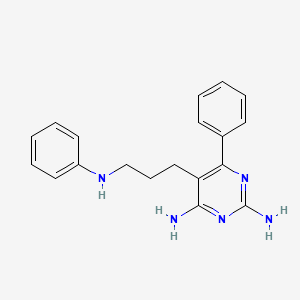
![Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]-](/img/structure/B14004571.png)
